REACTION_CXSMILES
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[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH:6]([O:9][B:10](OC(C)C)[O:11][CH:12]([CH3:14])[CH3:13])([CH3:8])[CH3:7]>>[CH2:1]([B:10]([O:11][CH:12]([CH3:14])[CH3:13])[O:9][CH:6]([CH3:8])[CH3:7])[CH2:2][CH2:3][CH3:4]
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Name
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Quantity
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115 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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Quantity
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41 g
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Type
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reactant
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Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(CCC)B(OC(C)C)OC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |